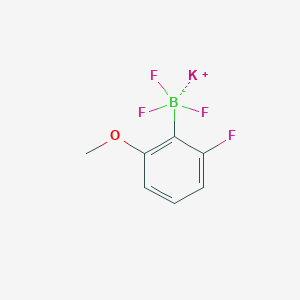

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and versatility, making it a valuable reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate can be synthesized through the reaction of 2-fluoro-6-methoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium at room temperature, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure consistency and quality. The process often includes purification steps such as recrystallization to achieve the required purity levels for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

Conditions: The reactions are typically conducted under mild conditions, with temperatures ranging from room temperature to 80°C.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate serves primarily as a reagent in cross-coupling reactions, especially the Suzuki–Miyaura coupling. The compound acts as a boronic acid surrogate, facilitating the formation of carbon-carbon bonds in the presence of palladium catalysts.

A. Organic Synthesis

This compound is extensively used in organic synthesis for:

- Cross-Coupling Reactions: Particularly effective in forming biaryl compounds which are essential intermediates in pharmaceuticals and agrochemicals.

- Synthesis of Complex Molecules: Its stability and reactivity make it a preferred choice for various synthetic pathways.

B. Pharmaceutical Applications

This compound plays a significant role in the pharmaceutical industry:

- Synthesis of Active Pharmaceutical Ingredients (APIs): It is utilized in developing targeted therapies, such as Tocatinib, which is used in treating specific cancers.

- Modification of Biomolecules: Its application extends to modifying biomolecules to study biological processes and interactions.

C. Material Science

In material science, this compound is applied for:

- Production of Advanced Materials: It is involved in creating polymers and electronic components due to its unique properties imparted by fluorination.

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on synthesizing biaryl compounds, this compound was utilized in Suzuki–Miyaura reactions under mild conditions (room temperature to 80°C). The results demonstrated high yields and selectivity, showcasing its effectiveness as a coupling reagent.

Case Study 2: Pharmaceutical Development

Another research project highlighted the use of this compound in synthesizing Tocatinib analogs. The study illustrated how variations in reaction conditions influenced product yield and purity, emphasizing the compound's versatility in pharmaceutical applications.

Wirkmechanismus

The mechanism of action of potassium trifluoro(2-fluoro-6-methoxyphenyl)borate in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Potassium 4-methoxyphenyltrifluoroborate

- Potassium 2-methoxyphenyltrifluoroborate

- Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate

Uniqueness

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a preferred choice for synthesizing certain biaryl compounds .

Biologische Aktivität

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological activity, synthesizing data from various studies and case reports.

- Molecular Formula : C6H4BF4KO

- Molecular Weight : 217.998 g/mol

- CAS Number : 2252415-10-2

- Purity : 97%

The compound functions primarily as a boron-containing reagent, which can participate in various chemical reactions, particularly in the formation of boronates. Boronates are known to interact with nucleophiles and play crucial roles in biological systems, including enzyme inhibition and modulation of cellular processes.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are critical in amino acid metabolism and have implications in cancer biology. A study highlighted a structural class of BCAT inhibitors that includes similar boron compounds, demonstrating significant cellular activity and selectivity against cancer cell lines .

2. Anticancer Potential

The compound's ability to inhibit BCATs suggests a potential role in cancer treatment. By disrupting the metabolism of branched-chain amino acids, it may hinder tumor growth and proliferation. The selectivity of this compound towards cancer cells over normal cells is a promising feature that warrants further investigation.

3. Cellular Studies

In vitro studies have demonstrated that compounds similar to this compound can affect cell viability and induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of metabolic pathways essential for cancer cell survival .

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits BCATs | |

| Anticancer Activity | Reduces viability in cancer cells | |

| Cellular Mechanism | Induces apoptosis |

Case Study 1: Inhibition of BCATs

A recent study focused on the development of dual inhibitors targeting BCAT1 and BCAT2. The findings indicated that modifications to the boronate structure significantly influenced potency and selectivity. This compound was part of a series evaluated for its ability to inhibit these enzymes effectively, showcasing its potential as a lead compound for further drug development .

Case Study 2: Metabolic Disruption in Cancer Cells

Another investigation evaluated the effects of boron-containing compounds on metabolic pathways in various cancer cell lines. The results demonstrated that this compound could significantly alter metabolic flux, leading to reduced proliferation rates in treated cells compared to controls .

Eigenschaften

IUPAC Name |

potassium;trifluoro-(2-fluoro-6-methoxyphenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF4O.K/c1-13-6-4-2-3-5(9)7(6)8(10,11)12;/h2-4H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXODINMXYDSUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC=C1F)OC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF4KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.